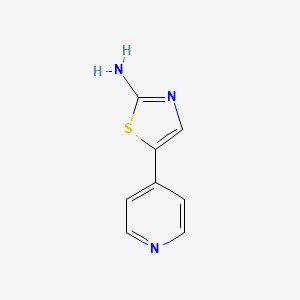

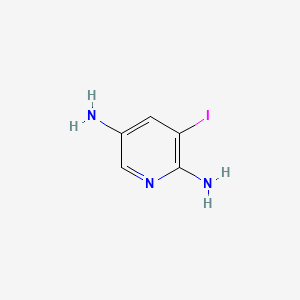

5-(Pyridin-4-yl)thiazol-2-amine

Übersicht

Beschreibung

“5-(Pyridin-4-yl)thiazol-2-amine” is a chemical compound that has been studied for its potential applications in various fields . It is known to be an efficient non-toxic inhibitor for mild steel in hydrochloric acid solutions . It has also been studied as a potential inhibitor of protein kinases, which could be useful in the treatment of cell proliferative diseases and conditions .

Synthesis Analysis

The synthesis of “5-(Pyridin-4-yl)thiazol-2-amine” has been described in several studies . For instance, one study reported the synthesis of a similar compound, “4-(Pyridin-4-yl)thiazol-2-amine”, as a corrosion inhibitor for mild steel in 1 M HCl solution . Another study described the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties .Molecular Structure Analysis

The molecular structure of “5-(Pyridin-4-yl)thiazol-2-amine” has been analyzed in several studies . For example, one study used quantum chemistry calculations to study the relationship between the inhibition efficiency and molecular structure of the inhibitor . Another study reported the protonation sites and hydrogen bonding in mono-hydrobromide salts of two N,4-diheteroaryl 2-aminothiazoles .Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-4-yl)thiazol-2-amine” have been studied . For instance, one study showed that the dissolution of mild steel is an endothermic process and was influenced by PTA inhibitors . Another study reported the synthesis of novel thiazole, pyranothiazole, thiazolo [4,5- .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Pyridin-4-yl)thiazol-2-amine” have been analyzed in several studies . For instance, one study reported that it is an effective corrosion inhibitor for mild steel in an acid medium . Another study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Analysis

5-(Pyridin-4-yl)thiazol-2-amine is recognized for its diverse isomeric structures and electron-donating properties. Quantum chemical analysis reveals six competitive isomeric structures for this compound, with some possessing divalent N(I) character. The competition between thiazole and pyridine groups for accommodating tautomeric hydrogen plays a crucial role in its structural dynamics (Bhatia, Malkhede & Bharatam, 2013).

Synthesis and Anticancer Evaluation

This compound is vital in the synthesis of various heterocyclic moieties, including oxadiazoles, thiadiazoles, and triazoles. These derivatives have shown significant in vitro anticancer activity against various human cancer cell lines, with certain Mannich bases demonstrating potent efficacy (Abdo & Kamel, 2015).

Catalytic Activity in Semiconducting Complexes

The compound has been utilized in the synthesis of novel ruthenium(II) complexes, showcasing its relevance in catalytic activities. These complexes have demonstrated significant potential in the transfer hydrogenation of acetophenone, also showing semiconducting behavior (Şerbetçi, 2013).

Molecular Docking and Antimicrobial Potential

In molecular docking studies, derivatives of this compound have shown good binding energy with cathepsin D, indicating potential as anticancer agents. Additionally, its antimicrobial potential has been evaluated, with most synthesized derivatives exhibiting good to moderate activity against various bacterial strains (Rizk et al., 2020).

Corrosion Inhibition

4-(Pyridin-3-yl) thiazol-2-amine has been studied for its effectiveness as a corrosion inhibitor for copper in acidic solutions. It has shown high inhibition efficiency, with theoretical studies supporting its protective capabilities (Farahati et al., 2020).

Structural Characterization and Tautomerism

The compound has been extensively studied for its structural characteristics and tautomerism. Various derivatives of this compound have been synthesized and characterized, providing insights into their molecular structures and potential applications in various fields (Gzella et al., 2014).

Safety And Hazards

The safety and hazards associated with “5-(Pyridin-4-yl)thiazol-2-amine” have been reported in several studies . For example, one study provided the hazard statements for a similar compound, "4-(Pyridin-4-yl)thiazol-2-amine" . Another study provided the safety data sheet for "5-(pyridin-4-yl)thiazol-2-amine" .

Zukünftige Richtungen

The future directions for the study of “5-(Pyridin-4-yl)thiazol-2-amine” could include further investigations into its potential applications in various fields . For instance, one study suggested that research has been ongoing, and a host of potential drug molecules have been customized for clinical use . Another study reported the synthesis of new (5Z) 5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones .

Eigenschaften

IUPAC Name |

5-pyridin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQWEGWMBDAOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677944 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Pyridin-4-yl)thiazol-2-amine | |

CAS RN |

40353-55-7 | |

| Record name | 5-(Pyridin-4-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2,5-Dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1463106.png)